3-(5-Bromopyridin-3-yl)acrylonitrile
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Overview
Description
3-(5-Bromopyridin-3-yl)acrylonitrile is an organic compound with the molecular formula C8H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acrylonitrile group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyridine with acrylonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-(5-Bromopyridin-3-yl)acrylonitrile often involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
3-(5-Bromopyridin-3-yl)acrylonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)acrylonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the acrylonitrile group can undergo substitution and addition reactions, respectively, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the acrylonitrile group.
2-Bromopyridine: Another isomer with the bromine atom at the 2-position.
3-Chloropyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(5-Bromopyridin-3-yl)acrylonitrile is unique due to the presence of both a bromine atom and an acrylonitrile group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(E)-3-(5-bromopyridin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJCKAEIIAYEJ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1Br)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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